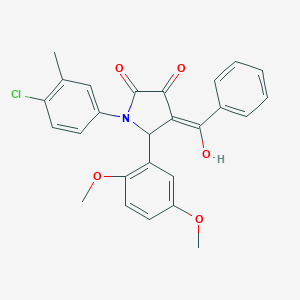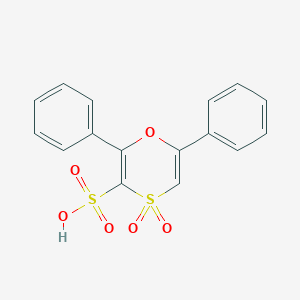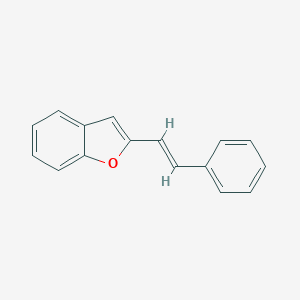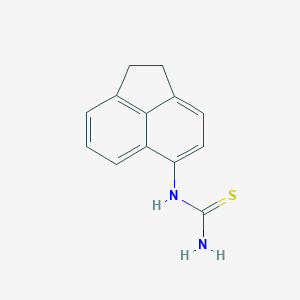
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CDM-1, is a chemical compound that has been studied for its potential applications in scientific research. CDM-1 is a member of the pyrrolone family and has been found to have a variety of biological effects.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. It is believed that 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in cancer cell growth.
Biochemical and Physiological Effects:
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to reduce the production of certain cytokines, which are involved in inflammation. In animal models, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a potent inhibitor of COX-2 and HDAC, making it a useful tool for studying the role of these enzymes in cancer and inflammation. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to be effective in animal models of cancer and inflammation, making it a promising candidate for the development of new drugs. However, the synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is complex and requires expertise in organic chemistry. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Researchers are also studying the mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one to better understand its effects on cancer and inflammation. Another area of research is the investigation of the potential side effects of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its long-term safety and efficacy. Overall, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in scientific research and drug development.
Synthesemethoden
The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the synthesis of 4-chloro-3-methylacetophenone, which is then reacted with 2,5-dimethoxybenzaldehyde to form the intermediate product. This intermediate is then reacted with benzoyl chloride to form the final product, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry.
Eigenschaften
Molekularformel |
C26H22ClNO5 |
|---|---|
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
(4E)-1-(4-chloro-3-methylphenyl)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22ClNO5/c1-15-13-17(9-11-20(15)27)28-23(19-14-18(32-2)10-12-21(19)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22+ |
InChI-Schlüssel |
IIBAWKBWPJMWOQ-ZNTNEXAZSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)

![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)






